Furan-2,3,5-tricarbaldehyde Furan-2,3,5-tricarbaldehyde
Brand Name: Vulcanchem
CAS No.: 1008130-51-5
VCID: VC16947992
InChI: InChI=1S/C7H4O4/c8-2-5-1-6(3-9)11-7(5)4-10/h1-4H
SMILES:
Molecular Formula: C7H4O4
Molecular Weight: 152.10 g/mol

Furan-2,3,5-tricarbaldehyde

CAS No.: 1008130-51-5

Cat. No.: VC16947992

Molecular Formula: C7H4O4

Molecular Weight: 152.10 g/mol

* For research use only. Not for human or veterinary use.

Furan-2,3,5-tricarbaldehyde - 1008130-51-5

Specification

CAS No. 1008130-51-5
Molecular Formula C7H4O4
Molecular Weight 152.10 g/mol
IUPAC Name furan-2,3,5-tricarbaldehyde
Standard InChI InChI=1S/C7H4O4/c8-2-5-1-6(3-9)11-7(5)4-10/h1-4H
Standard InChI Key WUFXYXJFFMGDNP-UHFFFAOYSA-N
Canonical SMILES C1=C(OC(=C1C=O)C=O)C=O

Introduction

Structural and Chemical Properties of Furan-2,3,5-Tricarbaldehyde

The furan ring, a five-membered heterocycle with one oxygen atom, serves as the core structure of furan-2,3,5-tricarbaldehyde. Substitution at the 2, 3, and 5 positions with aldehyde groups introduces significant steric and electronic effects. In comparison, 2,5-furandicarboxaldehyde (FDC) adopts a planar conformation due to its two aldehyde groups, enabling π-conjugation and reactivity in polymerization reactions . For a tricarbaldehyde derivative, the additional aldehyde at position 3 would likely enhance electrophilicity and crosslinking potential, albeit at the cost of increased steric hindrance.

Key inferred properties include:

  • Molecular Formula: C7H4O4\text{C}_7\text{H}_4\text{O}_4 (assuming a furan backbone with three -CHO groups).

  • Reactivity: Aldehyde groups facilitate nucleophilic additions (e.g., Schiff base formation) and oxidative transformations.

  • Thermal Stability: Likely lower than FDC (Boiling Point126.7C\text{Boiling Point} \approx 126.7^\circ\text{C} ) due to increased polarity and intermolecular interactions.

Synthesis Pathways and Green Chemistry Considerations

Biomass-Derived Precursors

Furan-2,3,5-tricarbaldehyde could theoretically be synthesized from fructose or glucose via intermediate hydroxymethyl furfural (HMF), a pathway well-established for FDC . Oxidation of HMF using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or metal oxides might introduce additional aldehyde groups. For example, selective oxidation at the 3-position could yield the tricarbaldehyde, though this remains experimentally unverified.

One-Pot Catalytic Approaches

Recent advances in furan chemistry highlight solvent-free, acid-catalyzed dehydration of carbohydrates. A hypothetical route might involve:

  • Fructose Dehydration: Formation of HMF under acidic conditions (H2SO4\text{H}_2\text{SO}_4, 150–200C^\circ\text{C} ).

  • Stepwise Oxidation: Sequential oxidation using KMnO4\text{KMnO}_4 or NaIO4\text{NaIO}_4 to convert hydroxyl and methyl groups into aldehydes.

  • Purification: Chromatographic isolation to separate the tricarbaldehyde from di- and mono-aldehydes.

This approach aligns with green chemistry principles by minimizing waste and leveraging renewable feedstocks .

Applications in Advanced Materials

Covalent Organic Frameworks (COFs)

Tricarbaldehydes are critical linkers in COF synthesis. For instance, benzene-1,3,5-tricarbaldehyde derivatives form imine-linked frameworks with high surface areas (BET>1,200m2/g\text{BET} > 1,200 \, \text{m}^2/\text{g}) and tunable band gaps (1.772.09eV1.77–2.09 \, \text{eV}) . Furan-2,3,5-tricarbaldehyde could similarly serve as a triagonal node, enabling:

  • Photocatalytic Activity: Enhanced charge separation due to conjugated π-systems, analogous to azine-linked COFs (H2\text{H}_2 evolution rate: 1.7mmol h1g11.7 \, \text{mmol h}^{-1}\text{g}^{-1}) .

  • Gas Adsorption: Polar aldehyde groups may improve CO2\text{CO}_2 uptake via dipole interactions.

Enzyme Immobilization

Glutaraldehyde, a dialdehyde, is widely used to crosslink enzymes. Furan-2,3,5-tricarbaldehyde’s triple reactivity could offer superior stabilization for biocatalysts, reducing leaching and improving thermal tolerance .

Challenges and Future Directions

  • Synthetic Feasibility: Steric hindrance at the 3-position may limit yield. Computational modeling (DFT) could optimize reaction pathways.

  • Stability Studies: Long-term degradation mechanisms under UV or humidity need evaluation for industrial use.

  • Scalability: Continuous-flow reactors may address batch inconsistencies in oxidation steps.

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